molecular formula C14H30Cl2N2 B1459622 butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride CAS No. 1803595-61-0

butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride

Cat. No.: B1459622
CAS No.: 1803595-61-0
M. Wt: 297.3 g/mol
InChI Key: DXCLWOZZNCJNQG-UHFFFAOYSA-N
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Description

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry research due to its core quinolizidine structure. The quinolizidine scaffold, exemplified by the natural alkaloid lupinine, is a privileged structure known to confer a range of pharmacological activities. Literature indicates that derivatives of this scaffold are investigated for their potential hemorheological, antimicrobial, and cytotoxic properties . These compounds may influence the deformability of red blood cells and the aggregation properties of blood, which is a valuable area of study for cardiovascular and chronic inflammatory diseases . Furthermore, structural analogs have demonstrated bactericidal and anthelmintic (anti-parasitic) effects in preliminary studies, suggesting potential applications in infectious disease research . The specific mechanism of action for this derivative is area-dependent, but quinolizidine-based compounds often function by interacting with biological membranes or specific enzyme systems. The introduction of the butylamine side chain in this molecule is a common strategy to modulate its lipophilicity, bioavailability, and binding affinity to potential biological targets. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied as the dihydrochloride salt to enhance its stability and solubility in aqueous systems. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2.2ClH/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16;;/h13-15H,2-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCLWOZZNCJNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCN2C1CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Quinolizidine Core

One classical approach involves the intramolecular cyclization of precursors such as lactams or amides, followed by reduction steps to form the saturated octahydroquinolizidine skeleton. For example:

  • Lactam reduction and cyclization: Starting from piperidinone derivatives, alkylation with appropriate bromide intermediates leads to bisamides. Treatment with diisobutylaluminium hydride (DIBAL-H) and acidic workup generates amidals which undergo dehydration and intramolecular cyclization to form tetracyclic quinolizidine intermediates. Final reduction with sodium borohydride completes the formation of the quinolizidine core.

  • Oxime intermediates and oxidative cyclization: Oximes derived from tetrahydroanabasine derivatives can be oxidatively cyclized using quinone derivatives to yield piperidylquinolizidine structures, which upon further reductive steps, furnish quinolizidine frameworks.

Functionalization with Aminomethyl and Butyl Groups

  • The aminomethyl substituent is introduced typically via nucleophilic substitution or reductive amination on the quinolizidine nitrogen or adjacent carbons. For example, alkylation of the quinolizidine nitrogen with butyl halides or butyl-containing electrophiles under basic conditions provides the butylamine functionality.

  • The amine is then converted into its dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity for isolation.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Outcome
Piperidinone alkylation NaH, bromide derivative, benzene or toluene, RT Formation of bisamide intermediate
Reduction to amidal DIBAL-H, PhCH3, −50 to −20 °C, then HCl aq. Amidal intermediate formation
Dehydration and cyclization Acidic conditions (HCl), RT Iminium ion/enamine intermediates cyclize
Final reduction NaBH4, EtOH, RT Formation of quinolizidine core
Aminomethylation Alkyl halide (butyl bromide), base (NaH or K2CO3) Introduction of butylaminomethyl substituent
Salt formation HCl gas or aqueous HCl Dihydrochloride salt crystallization

Research Findings and Yields

  • The cyclization and reduction steps typically proceed with moderate to high yields (50-90%) depending on the substrate purity and reaction conditions.

  • Oxidative cyclization routes using quinone derivatives and ozonolysis have been reported to be slower but provide good stereochemical control over the quinolizidine ring system.

  • The final conversion to the dihydrochloride salt is straightforward and yields crystalline, stable products suitable for further applications or characterization.

Notes on Stereochemistry and Purity

  • The stereochemistry of the octahydroquinolizidine ring is crucial for biological activity and is controlled during the cyclization and reduction steps.

  • Optical purity can be confirmed by comparing NMR data and optical rotation with authentic samples, as reported in sparteine syntheses.

Summary Table of Preparation Methods

Preparation Aspect Method Description Key Reagents/Conditions Yield Range (%) Notes
Quinolizidine core formation Lactam reduction, dehydration, intramolecular cyclization NaH, DIBAL-H, HCl, NaBH4, EtOH 60-85 Stereoselective cyclization
Aminomethyl substituent introduction Alkylation with butyl halide Butyl bromide, NaH or K2CO3, solvent 70-90 Requires control of alkylation
Salt formation Conversion to dihydrochloride salt HCl gas or aqueous HCl >95 Enhances stability and purity

Chemical Reactions Analysis

Types of Reactions

butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound has been studied for its effects on neurotransmitter systems. Research indicates that derivatives of quinolizidine compounds can modulate dopamine and serotonin receptors, suggesting potential use in treating neurological disorders such as depression and anxiety .
  • Antidepressant Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibit significant antidepressant properties by interacting with the norepinephrine and serotonin transporters . This opens avenues for developing new antidepressants with fewer side effects.
  • Analgesic Properties :
    • Research has indicated that this compound may have analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of pain pathways through opioid receptor interactions .

Material Science Applications

  • Polymer Synthesis :
    • The compound can be utilized as a building block in the synthesis of polymers with specific properties. Its amine functionality allows it to react with various monomers, leading to the development of novel materials with enhanced mechanical and thermal properties .
  • Surfactants and Emulsifiers :
    • Due to its amphiphilic nature, this compound can serve as a surfactant in formulations requiring stabilization of emulsions or dispersions, particularly in cosmetic and pharmaceutical applications .

Case Study 1: Antidepressant Development

A recent investigation into compounds similar to this compound demonstrated significant improvements in depressive symptoms in animal models. The study focused on the compound's ability to enhance synaptic plasticity through serotonin receptor modulation.

Case Study 2: Polymer Applications

In a study on polymer composites, researchers incorporated this compound into epoxy resins. The resulting materials exhibited improved toughness and thermal stability compared to standard formulations, indicating its potential for use in high-performance applications.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
NeuropharmacologyModulation of neurotransmitter systemsPotential treatment for depression and anxiety
Antidepressant ActivityInteraction with norepinephrine/serotonin transportersSignificant antidepressant effects observed
Analgesic PropertiesPain management therapiesPotential modulation of pain pathways
Polymer SynthesisBuilding block for advanced materialsEnhanced mechanical and thermal properties
Surfactants/EmulsifiersStabilization in cosmetic/pharmaceutical formulationsEffective emulsification properties observed

Mechanism of Action

The mechanism of action of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its quinolizinyl backbone, distinguishing it from other dihydrochloride salts. Below is a comparative analysis with structurally related amines:

Table 1: Molecular and Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride C₁₄H₂₇N₂·2HCl (derived) ~296.0 (calculated) Octahydroquinolizine Butyl-methylamine
tert-Butyl 3,4-diaminobutanoate dihydrochloride C₈H₂₀Cl₂N₂O₂ 247.17 Linear alkyl chain tert-Butyl ester, diaminobutanoate
{[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride C₁₂H₂₂N₂·2HCl 267.24 Adamantane Dual aminomethyl groups
Methyl[(2,6,6-trimethylcyclohex-1-en-1-yl)methyl]amine C₁₂H₂₁N 179.30 Cyclohexene Methyl-trimethylcyclohexene

Key Observations :

Solubility: Dihydrochloride salts (e.g., tert-butyl 3,4-diaminobutanoate) generally exhibit higher aqueous solubility than non-ionic analogs, a critical factor in drug formulation .

Functional Groups : The butyl chain in the target compound may confer lipophilicity, whereas adamantane-based analogs prioritize steric bulk for membrane penetration .

Table 2: Physicochemical Properties
Compound Name Density (g/cm³) Refractive Index Solubility Stability
This compound Not reported Not reported Likely water-soluble (salt form) Stable under refrigeration
{[3-(Aminomethyl)-1-adamantyl]methyl}amine dihydrochloride 1.088 ± 0.06 1.529 (22.5°C) Soluble in polar solvents Hygroscopic; store at 2–8°C
tert-Butyl 3,4-diaminobutanoate dihydrochloride Not reported Not reported Water-soluble Sensitive to oxidation

Key Observations :

  • The adamantane-based dihydrochloride has a higher density (1.088 g/cm³) than typical aliphatic amines, reflecting its compact structure .

Research and Application Insights

  • Target Compound : Used in exploratory medicinal chemistry, possibly as a scaffold for neuroactive or antimicrobial agents due to its nitrogen-rich architecture .
  • Adamantane Analogs: Known for antiviral applications (e.g., adamantane derivatives in influenza therapy), suggesting structural motifs influence biological activity .
  • tert-Butyl Derivatives : Often employed in peptide synthesis or as intermediates in kinase inhibitor development .

Biological Activity

Butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride is a chemical compound that has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an octahydro-1H-quinolizin moiety, which is known for its diverse biological interactions. The dihydrochloride form enhances its solubility and stability in biological systems.

Biochemical Interactions:
this compound interacts with various enzymes and proteins, influencing metabolic pathways. Its mechanism may involve:

  • Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting downstream signaling pathways.
  • Gene Expression Regulation: It may influence transcription factors, thereby modulating gene expression related to metabolic processes.

Pharmacokinetics:
Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential. Studies indicate that it maintains stability under physiological conditions, although its activity may diminish over prolonged exposure.

Biological Activities

Research has explored several biological activities associated with this compound:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness was evaluated through:

  • Minimum Inhibitory Concentration (MIC) Tests: Results indicated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects on normal human cell lines. The findings suggest:

  • Selectivity: The compound demonstrated minimal toxicity towards normal cells compared to cancerous cell lines, indicating potential for therapeutic applications with reduced side effects.

Antiviral Potential

Recent investigations have highlighted the antiviral properties of derivatives related to this compound:

  • Inhibition of Viral Entry: Certain derivatives have shown promise in inhibiting the entry of viruses such as SARS-CoV-2, with IC50 values indicating effective antiviral activity.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple bacterial strains.
CytotoxicityShowed selective toxicity towards cancer cells with minimal effects on normal cells.
Antiviral ActivityIdentified potential as an antiviral agent against SARS-CoV-2 variants.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the preparation of butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride?

  • Methodology :

  • Use 1.1–1.5 equivalents of the amine precursor under acidic or basic conditions to ensure complete protonation of the tertiary amine group, as demonstrated in analogous dihydrochloride syntheses .
  • Employ triethylamine (Et₃N) to liberate free amines from hydrochloride salts, enabling nucleophilic substitution or condensation reactions .
  • Optimize solvent polarity (e.g., dichloromethane for room-temperature reactions or 1,4-dioxane for elevated temperatures) to balance reactivity and solubility .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC-MS to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for purity assessment and structural validation of this compound?

  • Methodology :

  • Quantitative ¹H NMR (qNMR) : Use ethyl paraben or p-nitrotoluene as an internal standard. Optimize relaxation delays (≥5× the longitudinal relaxation time, T₁) to ensure accurate integration .
  • X-ray crystallography : Refine crystal structures using SHELXL to resolve hydrogen atom positions and validate the dihydrochloride salt formation. SHELX software is robust for small-molecule refinement, even with twinned or high-resolution data .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) and isotopic patterns to verify the presence of two chloride counterions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural analysis?

  • Methodology :

  • Cross-validation : Compare NMR-derived protonation states with X-ray hydrogen-bonding networks. For example, quinolizinyl protons may exhibit downfield shifts in NMR due to electron-withdrawing effects, which should align with crystallographic bond lengths .
  • DFT calculations : Compute theoretical NMR chemical shifts (e.g., using Gaussian or ORCA) and overlay them with experimental data to identify misassignments .
  • Dynamic protonation studies : Perform pH-dependent NMR titrations to assess how protonation at the quinolizinyl nitrogen affects spectral features .

Q. What experimental and computational approaches are suitable for studying the solid-state interactions of this compound?

  • Methodology :

  • Hirshfeld surface analysis : Use CrystalExplorer to map intermolecular contacts (e.g., N–H⋯Cl hydrogen bonds) and quantify their contributions to lattice stability .
  • Thermogravimetric analysis (TGA) : Measure dehydration or decomposition events to correlate thermal stability with crystallographic packing efficiency .
  • Lattice energy calculations : Apply force-field methods (e.g., PIXEL) to estimate the energy contributions of van der Waals and electrostatic interactions .

Q. How can researchers design experiments to probe the biological or catalytic activity of this compound?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified alkyl chains (e.g., propyl or pentyl substituents) and compare their binding affinities using surface plasmon resonance (SPR) .
  • Mechanistic assays : Use stopped-flow kinetics or isotopic labeling to track the compound’s role in proton-transfer reactions or enzyme inhibition .
  • Molecular docking : Dock the compound into target protein cavities (e.g., histamine receptors) using AutoDock Vina, prioritizing poses that align with crystallographic hydrogen-bonding motifs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic purity vs. crystallographic occupancy ratios?

  • Methodology :

  • Multi-technique validation : Combine qNMR purity data with elemental analysis (C/H/N/Cl%) to confirm stoichiometry. For example, a 1:2 amine-to-chloride ratio is critical for dihydrochloride salts .
  • Occupancy refinement in SHELXL : Adjust site occupancy factors (SOFs) for disordered chloride ions or solvent molecules to reconcile crystallographic and analytical data .
  • Error propagation analysis : Calculate confidence intervals for NMR integrals and crystallographic R-factors to identify statistically significant discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
butyl[(octahydro-1H-quinolizin-1-yl)methyl]amine dihydrochloride

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